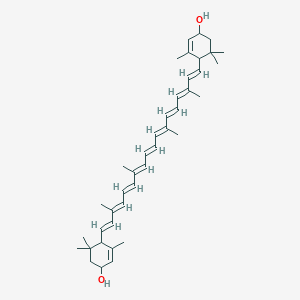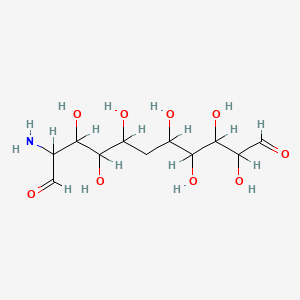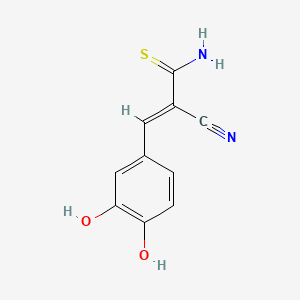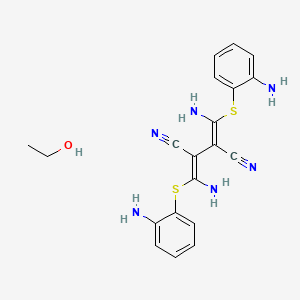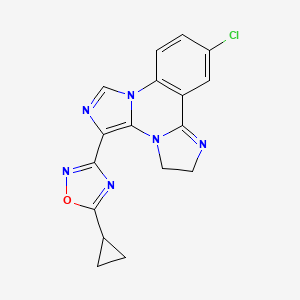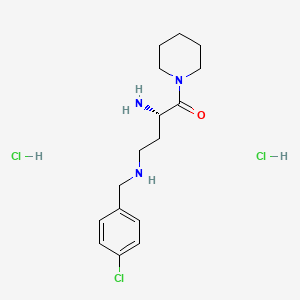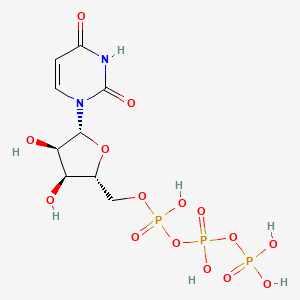
尿苷 5'-三磷酸
描述
Uridine-5’-triphosphate (UTP) is a cytosolic nucleotide component of nucleic acids. It serves as a signaling molecule in the extracellular space and is involved in various pathophysiological responses in the nervous system . UTP is used as an energy-rich precursor in the enzymatic biosynthesis of RNA . It is a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1′ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5′ position .
Synthesis Analysis
UTP is synthesized from uridine 5′-diphosphate (UDP) in the presence of the enzyme nucleoside diphosphate kinase (NDPK). Plant cells have high uridine as UTP. UTP on amination results in the generation of CTP and is catalyzed by enzyme CTP synthetase .Molecular Structure Analysis
Uridine 5’-triphosphate has a molecular formula of C9H15N2O15P3. It consists of the organic base uracil linked to the 1′ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5′ position .Chemical Reactions Analysis
The transformations of UTP into other compounds are both diastereoselective and atom-economic. They proceed in quantitative yield to final concentrations at the product solubility limit and with a productivity of 40g/L/h .Physical And Chemical Properties Analysis
UTP is a white powder, soluble in water, and very sparingly soluble in alcohol. It has a pKa1 of 6.6 and a pKa2 of 9.5 .科学研究应用
-
RNA Synthesis
- Application : UTP is a substrate for the synthesis of RNA during transcription .
- Method : UTP can be biosynthesized from UDP by Nucleoside Diphosphate Kinase after using the phosphate group from ATP .
- Results : The synthesis of RNA is a fundamental process in all living organisms. UTP plays a crucial role in this process .
-
Metabolism
- Application : UTP serves as a source of energy or an activator of substrates in metabolic reactions .
- Method : When UTP activates a substrate (like Glucose-1-phosphate), UDP-glucose is formed and inorganic phosphate is released .
- Results : UTP is used in the metabolism of galactose, where the activated form UDP-galactose is converted to UDP-glucose .
-
Glycogen Synthesis
-
Vasodilation
- Application : UTP has been used to study its vasodilatory effects on the skeletal muscle cells of diabetic patients .
- Method : UTP is used as a purinergic agonist to study ion transport functions of P2Y2 receptors on rat basolateral membranes .
- Results : The study of UTP’s vasodilatory effects could potentially lead to new treatments for conditions like diabetes .
-
Intracellular Calcium Concentration Study
- Application : UTP has been used to study intracellular Ca 2+ concentration in alveolar type II (AT2) cells .
- Method : UTP is used as a phosphate donor for in vitro kinase assays using deoxycytidine kinase (DCK) or whole cell lysates .
- Results : The study of intracellular calcium concentration is crucial in understanding various cellular processes .
-
Nucleic Acid Biosynthesis
- Application : UTP may be used in studies on nucleic acid (RNA) biosynthesis .
- Method : UTP is phosphorylated to UTP and becomes a substrate for enzymes such as RNA polymerase(s) and GTPases .
- Results : The study of nucleic acid biosynthesis is fundamental in understanding the genetic makeup of organisms .
-
Pathogen Defense and Injury Repair
- Application : UTP has roles in mediating responses by extracellular binding to the P2Y receptors of cells. It has applications in pathogen defense and injury repair .
- Method : In mice, UTP has been found to interact with P2Y4 receptors to mediate an enhancement in antibody production . In Schwannoma cells, UTP binds to the P2YP receptors in the event of damage .
- Results : This leads to the downstream signal cascade that leads to the eventual injury repair .
-
Cancer Research
- Application : Dysfunction of pyrimidine metabolism, which includes UTP, is closely related to cancer progression .
- Method : Increased studies have evidenced the interplay of oncogenic signaling and pyrimidine synthesis in tumorigenesis .
- Results : This research could guide the development of new drugs precisely targeting the pyrimidine metabolism in cancer .
-
RNA Amplification
-
siRNA Synthesis
-
aRNA Synthesis
-
Formation of UDP-N-acetylglucosamine, UDP-glucose, UDP-galactose, and UDP-glucuronic acid
- Application : UTP participates in the formation of UDP-N-acetylglucosamine, UDP-glucose, UDP-galactose, and UDP-glucuronic acid .
- Method : These compounds are formed through various biochemical reactions involving UTP .
- Results : These compounds play crucial roles in various biological processes, including cell signaling, protein folding, and more .
-
Energy-rich Precursor in RNA Biosynthesis
- Application : UTP is used as an energy-rich precursor in the enzymatic biosynthesis of RNA .
- Method : UTP is used in the synthesis of RNA, a process that is fundamental to all living organisms .
- Results : This process is crucial in various fields of biological research, including cancer research, stem cell research, and more .
-
Potent Vasodilator
- Application : UTP has been used to study its vasodilatory effects on the skeletal muscle cells of diabetic patients .
- Method : UTP has also been used as a purinergic agonist to study ion transport functions of P2Y2 receptors on rat basolateral membranes .
- Results : The study of UTP’s vasodilatory effects could potentially lead to new treatments for conditions like diabetes .
-
Induces Contractile Responses
-
Study of Intracellular Ca 2+ Concentration
- Application : UTP has been used to study intracellular Ca 2+ concentration in alveolar type II (AT2) cells .
- Method : UTP has also been used as a phosphate donor for in vitro kinase assays using deoxycytidine kinase (DCK) or whole cell lysates .
- Results : The study of intracellular calcium concentration is crucial in understanding various cellular processes .
-
Study of Metabolic Homeostasis
- Application : UTP has been used to study metabolic homeostasis during growth and cellular stress .
- Method : UTP has been used to study how cells switch to alternative fuel sources when glucose is scarce .
- Results : The study of metabolic homeostasis is crucial in understanding how cells adapt to various conditions .
-
Formation of UDP-N-acetylglucosamine, UDP-glucose, UDP-galactose, and UDP-glucuronic acid
- Application : UTP participates in the formation of UDP-N-acetylglucosamine, UDP-glucose, UDP-galactose, and UDP-glucuronic acid .
- Method : These compounds are formed through various biochemical reactions involving UTP .
- Results : These compounds play crucial roles in various biological processes, including cell signaling, protein folding, and more .
安全和危害
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAVKCOVUIYSFO-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041147 | |
| Record name | Uridine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uridine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Uridine 5'-triphosphate | |
CAS RN |
63-39-8 | |
| Record name | UTP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine 5'-triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine 5'-(tetrahydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE 5'-TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT0S826Z60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid](/img/structure/B1682033.png)
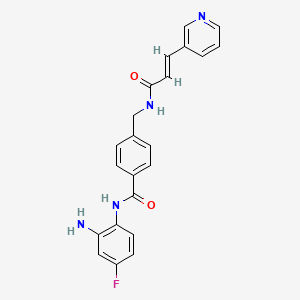
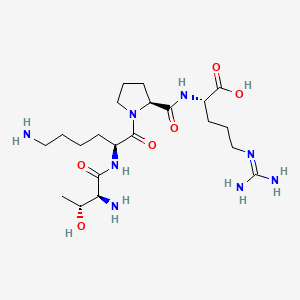
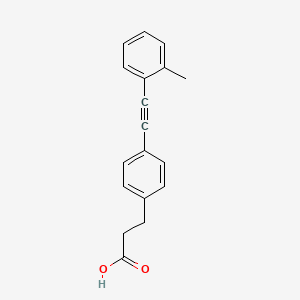
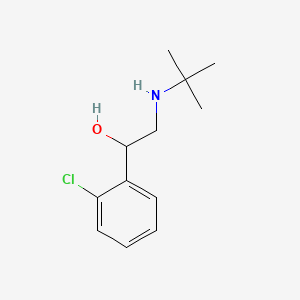
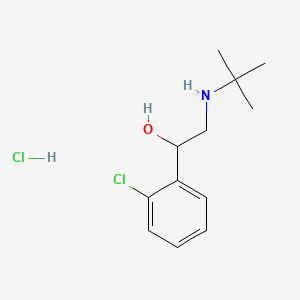
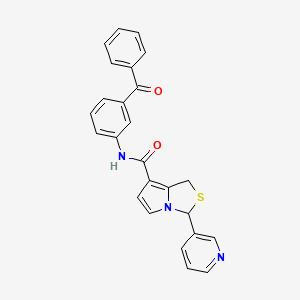
![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/no-structure.png)
